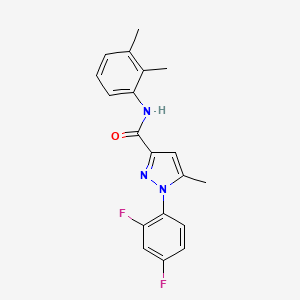
1-(2,4-difluorophenyl)-N-(2,3-dimethylphenyl)-5-methylpyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-difluorophenyl)-N-(2,3-dimethylphenyl)-5-methylpyrazole-3-carboxamide (referred to as DFP-10825) is a chemical compound that has garnered significant attention in the scientific research community due to its potential therapeutic applications. DFP-10825 belongs to a class of compounds known as pyrazoles, which have been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. In
科学的研究の応用
DFP-10825 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various diseases. It has been shown to possess anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain conditions such as arthritis. Additionally, DFP-10825 has been shown to possess antitumor activity, suggesting its potential as a cancer therapeutic.
作用機序
The exact mechanism of action of DFP-10825 is not fully understood. However, it has been suggested that it may act through inhibition of the cyclooxygenase (COX) pathway, which is involved in the production of inflammatory mediators such as prostaglandins. DFP-10825 may also act on other targets involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects:
DFP-10825 has been shown to possess anti-inflammatory and analgesic effects in preclinical studies. It has also been shown to possess antitumor activity, suggesting its potential as a cancer therapeutic. Additionally, DFP-10825 has been shown to possess antioxidant activity, which may contribute to its therapeutic effects.
実験室実験の利点と制限
DFP-10825 has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it has shown promising results in preclinical studies, suggesting its potential as a therapeutic agent. However, there are also limitations to its use in lab experiments. Its mechanism of action is not fully understood, which may make it difficult to design experiments to investigate its effects. Additionally, further studies are needed to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for research on DFP-10825. One potential area of investigation is its potential as a cancer therapeutic. Further preclinical studies are needed to determine its efficacy and safety in various cancer types. Additionally, the mechanism of action of DFP-10825 needs to be further elucidated to better understand its effects and potential therapeutic applications. Finally, clinical trials are needed to determine its safety and efficacy in humans.
合成法
DFP-10825 can be synthesized through a multistep process starting from 2,4-difluoroaniline and 2,3-dimethylphenylhydrazine. The synthesis involves the reaction of these two compounds with methyl acetoacetate, followed by cyclization and subsequent reaction with a carboxylic acid derivative. The final product is obtained through purification and isolation steps.
特性
IUPAC Name |
1-(2,4-difluorophenyl)-N-(2,3-dimethylphenyl)-5-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O/c1-11-5-4-6-16(13(11)3)22-19(25)17-9-12(2)24(23-17)18-8-7-14(20)10-15(18)21/h4-10H,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWABCBCGAQSWHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=NN(C(=C2)C)C3=C(C=C(C=C3)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[4-Chloro-3-[[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]methylamino]phenyl]methanol](/img/structure/B7662471.png)
![2-[2-(4-Fluorophenoxy)ethyl-methylamino]-6-methylpyridine-3-carbonitrile](/img/structure/B7662485.png)
![2-[5-[(4-Methoxypyridin-2-yl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyrazine](/img/structure/B7662499.png)
![4-chloro-N-[1-(2-fluoro-4-hydroxyanilino)-1-oxopropan-2-yl]benzamide](/img/structure/B7662511.png)
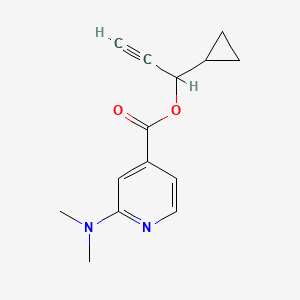
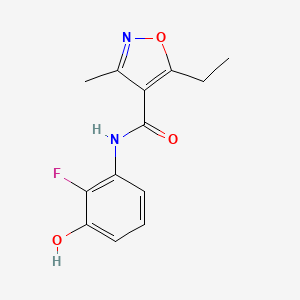
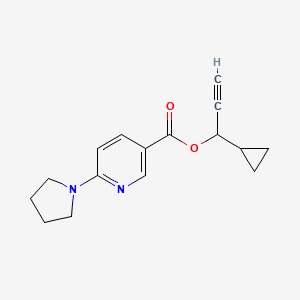
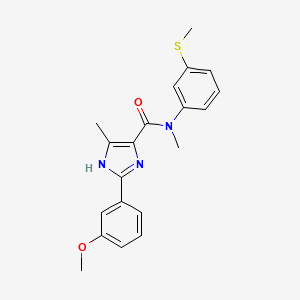
![4-fluoro-2-hydroxy-N-methyl-N-[2-(oxan-4-yl)ethyl]benzamide](/img/structure/B7662539.png)
![N-[[5-(cyclopropylmethyl)-1,2,4-oxadiazol-3-yl]methyl]-4-fluorobenzenesulfonamide](/img/structure/B7662545.png)
![4-fluoro-N-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]-2-(methylsulfonylmethyl)aniline](/img/structure/B7662546.png)
![1-[2-(3-Methoxyphenoxy)ethyl]triazole](/img/structure/B7662559.png)
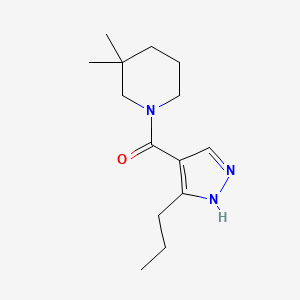
![Methyl 1-[[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetyl]amino]cyclopropane-1-carboxylate](/img/structure/B7662572.png)
